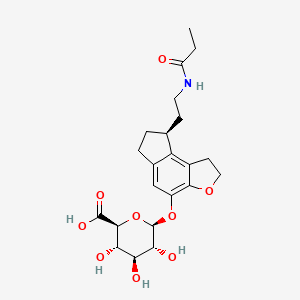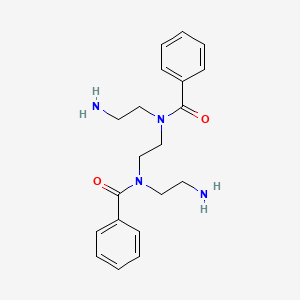
N,N'-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide): is a compound that belongs to the class of bis-amides. It is characterized by the presence of two benzamide groups connected by an ethane-1,2-diyl linker, with additional aminoethyl groups attached to the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) typically involves the reaction of ethane-1,2-diamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with 2-aminoethylamine to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Applications De Recherche Scientifique
Chemistry: N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in drug discovery .
Medicine: The compound has demonstrated potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) is used in the formulation of specialty chemicals and as an intermediate in the production of polymers and resins .
Mécanisme D'action
The mechanism of action of N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. Molecular docking studies have shown that the compound has good binding potential against certain targets, particularly those involved in disease pathways .
Comparaison Avec Des Composés Similaires
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Similar structure with a propanediamine linker instead of ethane-1,2-diyl.
N,N’-Bis(2-aminoethyl)ethane-1,2-diamine: Similar structure with ethane-1,2-diamine linker.
N,N’-Bis(2-aminoethyl)benzamide: Lacks the ethane-1,2-diyl linker.
Uniqueness: N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) is unique due to its specific ethane-1,2-diyl linker, which imparts distinct chemical and biological properties. This linker enhances the compound’s stability and binding affinity to molecular targets, making it more effective in its applications compared to similar compounds .
Propriétés
Formule moléculaire |
C20H26N4O2 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-N-[2-[2-aminoethyl(benzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C20H26N4O2/c21-11-13-23(19(25)17-7-3-1-4-8-17)15-16-24(14-12-22)20(26)18-9-5-2-6-10-18/h1-10H,11-16,21-22H2 |
Clé InChI |
IHOJZTKXZQCFHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N(CCN)CCN(CCN)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
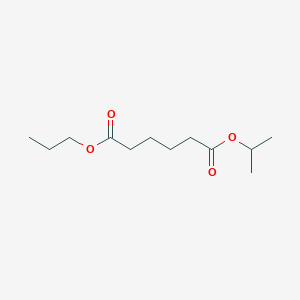
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)
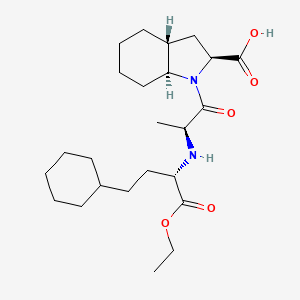
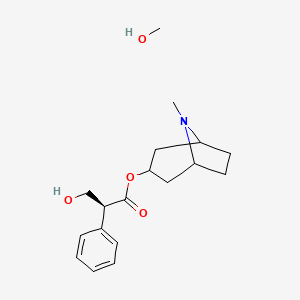
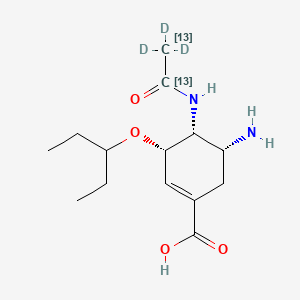
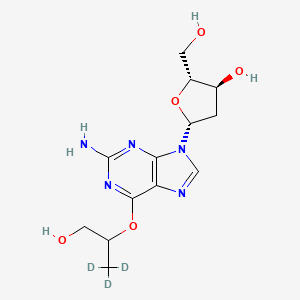
![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)
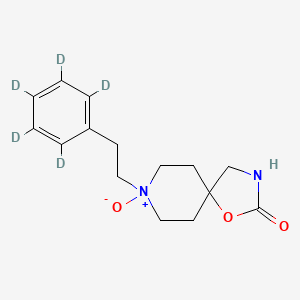
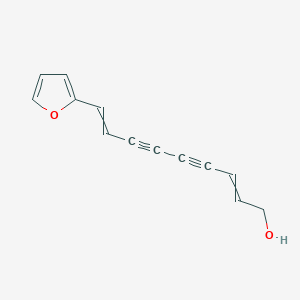
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)
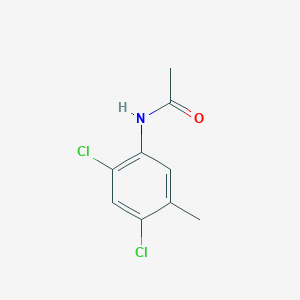
![1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
